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Compound of Interest

Compound Name: Pipamazine

Cat. No.: B031922

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pipamazine is a drug that was withdrawn from the United States market in 1969
due to safety concerns, specifically hepatotoxicity.[1] The information presented in this
document is for historical and research purposes only and is based on limited publicly available
data. It is not intended for clinical use or to guide therapeutic decisions.

Introduction

Pipamazine, formerly marketed under trade names such as Mornidine, is a phenothiazine
derivative that was historically used for its antiemetic properties.[1] Introduced in 1959, it was
primarily indicated for the management of nausea and vomiting associated with pregnancy
(morning sickness) and for postoperative nausea and vomiting (PONV).[1] As a member of the
phenothiazine class, its mechanism of action is primarily attributed to its antagonism of
dopamine receptors. However, like other phenothiazines, it likely interacts with a range of other
neurotransmitter receptors, contributing to its therapeutic and adverse effect profile. This
technical guide provides a comprehensive overview of the available scientific information
regarding the antiemetic properties of Pipamazine, with a focus on its pharmacology, available
data, and the experimental context of its time.

Pharmacology and Mechanism of Action

Pipamazine's antiemetic effects are believed to be mediated through its interaction with
various neurotransmitter systems in the central nervous system, particularly in the
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chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem.

Receptor Binding Profile

Quantitative data on the receptor binding affinity of Pipamazine is scarce. The following table
summarizes the available Ki values, which represent the inhibition constant and are an inverse
measure of binding affinity (a lower Ki indicates a higher affinity).

Ligand Used

Receptor ) .
for Tissue Source  Ki (nM) Reference

Target .
Displacement

Dopamine D1A a n
Not Specified Not Specified 15.8 [2]
Receptor

Dopamine D2 B -
Not Specified Not Specified 1.35 [2]
Receptor

Alpha-2A
Adrenergic Not Specified Not Specified 25.1 [2]

Receptor

Sigma non-

opioid - -

) Not Specified Not Specified 47.9 [2]
intracellular

receptor 1

Note: The specific experimental conditions for these binding assays are not detailed in the
available literature.

The high affinity for the dopamine D2 receptor is consistent with the primary mechanism of
action for the antiemetic effects of phenothiazines.[3][4] Blockade of D2 receptors in the CTZ is
a key pathway for inhibiting the induction of nausea and vomiting. The affinities for the alpha-2A
adrenergic and sigma receptors may contribute to other pharmacological effects and potential
side effects. The lack of data on serotonin, histamine, and muscarinic receptor binding
represents a significant gap in the complete pharmacological profile of Pipamazine.

Signaling Pathway
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The primary antiemetic signaling pathway for Pipamazine is presumed to be the antagonism of
the dopamine D2 receptor in the chemoreceptor trigger zone.
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Caption: Antiemetic mechanism of Pipamazine via D2 receptor antagonism.

Experimental Protocols

Detailed experimental protocols for studies specifically on Pipamazine are not available in the
contemporary scientific literature. However, based on the practices of the era (the 1950s and
1960s), the following represents a plausible reconstruction of the types of methodologies that
would have been employed.

In Vitro Receptor Binding Assay (Hypothetical)

This protocol describes a generic radioligand binding assay typical for the mid-20th century to
determine the affinity of a compound for a specific receptor.
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Caption: Hypothetical workflow for a radioligand receptor binding assay.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b031922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Model of Emesis (Hypothetical)

Animal models were crucial for the preclinical evaluation of antiemetic drugs. The dog was a
commonly used species due to its robust emetic response to various stimuli.
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Caption: Hypothetical workflow for an animal emesis study.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b031922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Clinical Data

Detailed quantitative data from clinical trials of Pipamazine are not readily available in the
modern literature. The information that exists is primarily qualitative and derived from materials
published before its withdrawal.

Efficacy

Pipamazine was marketed for the treatment of morning sickness and postoperative nausea
and vomiting.[1] Advertising from the era claimed its effectiveness in these conditions.
However, without access to the original clinical trial data, it is not possible to provide specific
efficacy rates (e.g., percentage of patients with complete control of emesis) or to compare its
efficacy directly with contemporary antiemetic agents.

Dosage and Administration

Pipamazine was available in oral and intramuscular formulations.[1] Reports from comparative
trials for postoperative nausea and vomiting mention "normal dosages," but the specific
dosages used in these trials are not consistently reported in the available summaries.[1] One
study on a related phenothiazine, metopimazine, for postoperative nausea and vomiting used
an intravenous dose of 10 mg.

Adverse Effects and Withdrawal
Hepatotoxicity

The primary reason for the withdrawal of Pipamazine from the U.S. market in 1969 was reports
of hepatotoxicity (liver injury).[1] Phenothiazine-induced liver injury is often characterized as
cholestatic jaundice, which typically develops within the first one to four weeks of therapy.[5]
The mechanism is not fully understood but is thought to involve a combination of direct toxic
effects and immune-mediated responses.[5]
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Caption: Postulated mechanisms of phenothiazine-induced hepatotoxicity.
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Hypotension

A significant adverse effect noted in contemporary comparative trials was hypotension (low
blood pressure).[1] Blood pressure reductions of up to 70 mmHg were reported at normal
dosages for postoperative use.[1] It was noted that reducing the dosage could mitigate the
hypotensive effects while maintaining antiemetic efficacy.[1] This adverse effect is likely due to
the blockade of alpha-adrenergic receptors, a known pharmacological action of many
phenothiazines.

Extrapyramidal Symptoms

Pipamazine was reported to produce few extrapyramidal side effects, which are a common
concern with dopamine receptor antagonists, particularly those with high antipsychotic potency.
[1] This suggests a degree of selectivity in its pharmacological profile, although the precise
reasons for this are not well-documented.

Conclusion

Pipamazine represents a historical example of a phenothiazine antiemetic that was ultimately
withdrawn due to safety concerns. While it showed promise in treating nausea and vomiting,
the risk of hepatotoxicity led to its discontinuation. The available data on its pharmacology are
limited, reflecting the scientific standards and record-keeping of its time. This technical guide
has synthesized the accessible information to provide a retrospective overview for research
and drug development professionals. The case of Pipamazine underscores the importance of
thorough long-term safety monitoring in drug development and the evolution of our
understanding of drug-induced toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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